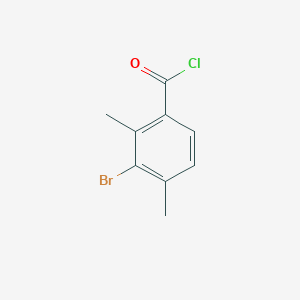

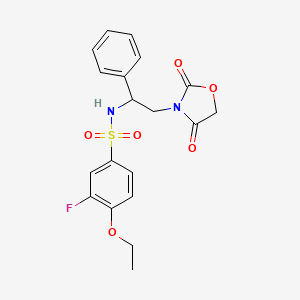

![molecular formula C18H18N4O3 B2564268 1-(4-etoxi fenil)-3-[(4-oxo-3H-ftalazina-1-il)metil]urea CAS No. 899745-92-7](/img/structure/B2564268.png)

1-(4-etoxi fenil)-3-[(4-oxo-3H-ftalazina-1-il)metil]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the regioselective synthesis of 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate has been achieved by reacting Tf2O with phthalhydrazide . This provides a rapid access to the product with an excellent yield and a high level of regioselectivity .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a phthalazinone core, which is a bicyclic system containing a nitrogen atom. This core is substituted at the 1-position with a urea functionality that is further substituted with a 4-ethoxyphenyl group .Aplicaciones Científicas De Investigación

Mecanismos de defensa química de las plantas

EPMU: se ha investigado por su papel en la defensa química de las plantas. Los investigadores han descubierto que la hidroxilación controlada de diterpenoides (como EPMU) permite a las plantas defenderse de los herbívoros sin causar autotoxicidad . Así es como funciona:

Desarrollo de catalizadores

El quitosán, un biopolímero, tiene una fuerte afinidad por los iones metálicos. Los investigadores han explorado catalizadores basados en quitosán, incluidos los que contienen óxido de vanadio (ChVO). Los catalizadores ChVO soportados en quitosán exhiben estabilidad y encuentran aplicaciones en catálisis heterogénea .

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of some phthalazinone derivatives . Additionally, its chemical reactivity could be explored further, potentially opening up new synthetic routes to other complex molecules.

Mecanismo De Acción

Target of Action

The primary target of 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is the Poly (ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in the repair of DNA damage in cells .

Mode of Action

1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea interacts with its target, the PARP enzyme, by inhibiting its activity . This inhibition prevents the repair of DNA damage, leading to cell death, particularly in cells that are deficient in the BRCA gene .

Biochemical Pathways

The action of 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea affects the DNA repair pathway. By inhibiting the PARP enzyme, it disrupts the repair of single-strand DNA breaks . This disruption can lead to double-strand breaks when the cells attempt to replicate, resulting in cell death .

Pharmacokinetics

The pharmacokinetic properties of 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea are acceptable in rats . This suggests that the compound has good bioavailability, which is crucial for its effectiveness as a drug .

Result of Action

The result of the action of 1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is the induction of cell death in cells with DNA damage, particularly those deficient in the BRCA gene . This makes it a potential therapeutic agent for BRCA-deficient cancers .

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-2-25-13-9-7-12(8-10-13)20-18(24)19-11-16-14-5-3-4-6-15(14)17(23)22-21-16/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGVGUDIURALFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2,4-difluorobenzenecarboxamide](/img/structure/B2564199.png)

![5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2564201.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2564202.png)

![3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B2564207.png)